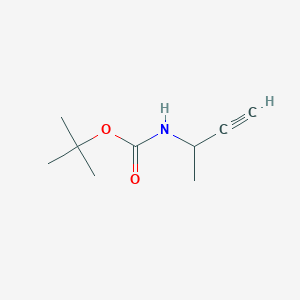

tert-Butyl but-3-yn-2-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-but-3-yn-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWSEGBTTPQUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443950 | |

| Record name | tert-Butyl but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154181-98-3 | |

| Record name | tert-Butyl but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-Alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of (S)-tert-Butyl but-3-yn-2-ylcarbamate, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available amino acid L-alanine. This document outlines the key transformations, provides detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-alanine is a multi-step process that involves the sequential protection and modification of the functional groups of the starting amino acid. The chosen strategy ensures the retention of the stereochemical integrity at the chiral center. The overall transformation can be broken down into five key steps:

-

N-Protection: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

-

Esterification: The carboxylic acid moiety of N-Boc-L-alanine is converted to its methyl ester to facilitate the subsequent reduction.

-

Reduction: The methyl ester is selectively reduced to the corresponding primary alcohol, yielding N-Boc-L-alaninol.

-

Oxidation: The primary alcohol is then oxidized to the aldehyde, N-Boc-L-alaninal, a crucial intermediate for the final step.

-

Alkynylation: A one-carbon homologation of the aldehyde to a terminal alkyne is achieved using the Seyferth-Gilbert homologation.

Quantitative Data Summary

The following tables summarize the quantitative data for each step in the synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-alanine.

Table 1: Synthesis of N-Boc-L-alanine (1)

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | L-Alanine | (Boc)₂O, NaOH | Water/THF | 0 to RT | 17 | ~100 |

Table 2: Synthesis of N-Boc-L-alanine methyl ester (2)

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2 | N-Boc-L-alanine (1) | SOCl₂ | Methanol | 0 to Reflux | 2 | High |

Table 3: Synthesis of N-Boc-L-alaninol (3)

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3 | N-Boc-L-alanine methyl ester (2) | LiBH₄ | THF | 0 to RT | 12 | High |

Table 4: Synthesis of N-Boc-L-alaninal (4)

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4 | N-Boc-L-alaninol (3) | Oxalyl chloride, DMSO, Et₃N | DCM | -78 to RT | 1-2 | >90 |

Table 5: Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate (5)

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5 | N-Boc-L-alaninal (4) | Ohira-Bestmann reagent, K₂CO₃ | Methanol | RT | 1-3 | 60-90 |

Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (1)

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer.

-

Procedure:

-

Suspend L-alanine (1.00 eq) in a 1:1 mixture of water and tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium hydroxide (1.5 eq) to the cooled suspension.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) to the reaction mixture.

-

Allow the solution to warm to room temperature and stir for 17 hours.

-

Extract the reaction mixture with petroleum ether to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a 1 M HCl solution.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-alanine as a colorless oil, which can be used in the next step without further purification.

-

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine methyl ester (2)

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere.

-

Procedure:

-

Dissolve N-Boc-L-alanine (1) (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain N-Boc-L-alanine methyl ester.

-

Step 3: Synthesis of (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-L-alaninol) (3)

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere.

-

Procedure:

-

Dissolve N-Boc-L-alanine methyl ester (2) (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add lithium borohydride (LiBH₄) (2.0 eq) portion-wise to the solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[1]

-

Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfate.[1]

-

Remove the volatile organic solvents under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-alaninol.

-

Step 4: Synthesis of (S)-tert-Butyl (1-oxopropan-2-yl)carbamate (N-Boc-L-alaninal) (4) via Swern Oxidation

-

Apparatus: A three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.

-

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise, ensuring the temperature remains below -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of N-Boc-L-alaninol (3) (1.0 eq) in DCM dropwise, maintaining the temperature below -60 °C.

-

Stir the reaction mixture for 45 minutes at -78 °C.

-

Add triethylamine (Et₃N) (5.0 eq) dropwise, keeping the temperature below -60 °C.

-

After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude N-Boc-L-alaninal is often used immediately in the next step without further purification.

-

Step 5: Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate (5) via Seyferth-Gilbert Homologation

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere.

-

Procedure:

-

To a solution of the crude N-Boc-L-alaninal (4) (1.0 eq) in anhydrous methanol, add potassium carbonate (K₂CO₃) (2.0 eq).

-

Add the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 eq) to the mixture at room temperature.[2]

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-Butyl but-3-yn-2-ylcarbamate.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from L-alanine to (S)-tert-Butyl but-3-yn-2-ylcarbamate.

Caption: Synthetic pathway for (S)-tert-Butyl but-3-yn-2-ylcarbamate.

References

Technical Guide: tert-Butyl but-3-yn-2-ylcarbamate - Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of tert-Butyl but-3-yn-2-ylcarbamate. This chiral propargylamine derivative is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates available data on its physicochemical properties, stability under various conditions, and provides insights into its synthesis and potential applications in drug discovery. All quantitative data is presented in structured tables for clarity, and key experimental workflows are detailed. Logical relationships and synthetic pathways are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | (S)-tert-Butyl but-3-yn-2-ylcarbamate | (R)-tert-Butyl but-3-yn-2-ylcarbamate | tert-Butyl carbamate |

| CAS Number | 118080-79-8[1] | 118080-82-3[2][3] | 4248-19-5[4][5] |

| Molecular Formula | C₉H₁₅NO₂[1] | C₉H₁₅NO₂[2] | C₅H₁₁NO₂[5][6] |

| Molecular Weight | 169.22 g/mol [1] | 169.22 g/mol [2] | 117.15 g/mol [5][6] |

| Melting Point | Data not available | Data not available | 105-108 °C[4][5][7] |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[5][7] |

| Calculated LogP | 1.5328[1] | Data not available | 0.5[6] |

| Topological Polar Surface Area | 38.33 Ų[1] | Data not available | 52.3 Ų[6] |

Chemical Stability and Reactivity

The stability of this compound is primarily dictated by the interplay of its two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the terminal alkyne.

Stability of the Boc Protecting Group

The Boc group is a widely used amine protecting group in organic synthesis due to its well-defined stability profile.

-

Acidic Conditions: The Boc group is highly sensitive to acidic conditions and is readily cleaved to reveal the free amine.[8][9][10] The mechanism involves the formation of a stable tert-butyl cation.[10] Therefore, this compound is expected to be unstable in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Even milder acidic conditions may lead to slow deprotection.[11]

-

Basic Conditions: The Boc group is generally stable under basic and nucleophilic conditions, making it orthogonal to other protecting groups like Fmoc.[8][9] However, prolonged exposure to strong bases at elevated temperatures may lead to degradation. Some studies have shown that Boc groups on NH-heteroarenes can be cleaved under basic conditions such as aqueous methanolic potassium carbonate under reflux.[12]

-

Thermal Stability: Carbamates, in general, can be thermally unstable.[13] The Boc group is known to be thermolabile, and thermal deprotection can occur at elevated temperatures. Studies on tert-butyl carbamate have shown thermal decomposition occurs, leading to the formation of isobutylene, carbon dioxide, and the corresponding amine.[14]

Reactivity of the Alkyne Group

The terminal alkyne functionality in this compound imparts specific reactivity to the molecule.

-

Oxidation: Alkynes can undergo oxidative cleavage with strong oxidizing agents like ozone or potassium permanganate to yield carboxylic acids.[15] Milder oxidation conditions can potentially lead to the formation of 1,2-dicarbonyl compounds.[16] Therefore, this compound is expected to be sensitive to strong oxidizing conditions.

-

Reduction: The alkyne can be reduced to the corresponding alkene or alkane. Catalytic hydrogenation with Lindlar's catalyst will yield the cis-alkene, while reaction with sodium in liquid ammonia will produce the trans-alkene. Complete reduction to the alkane can be achieved with hydrogen gas and a palladium catalyst.[17]

-

Reactions with Electrophiles: The terminal alkyne can act as a nucleophile in various reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. It can also undergo hydration and other addition reactions.

Experimental Protocols

Proposed Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate

Logical Workflow for Synthesis:

Caption: A logical workflow for the synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate.

Detailed Hypothetical Protocol (based on related syntheses):

-

Preparation of the Chiral Aldehyde: A suitable chiral N-Boc protected α-amino aldehyde is prepared from the corresponding amino acid (e.g., L-Alanine) via reduction of the carboxylic acid to the alcohol, followed by oxidation.

-

Alkynylation: To a solution of the chiral N-Boc amino aldehyde in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), a solution of ethynylmagnesium bromide in THF is added dropwise.

-

Reaction Quench and Work-up: The reaction is stirred for several hours at low temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-tert-Butyl but-3-yn-2-ylcarbamate.

Role in Drug Development and Research

This compound, as a chiral propargylamine, is a valuable building block in medicinal chemistry and drug discovery. The propargylamine motif is present in a number of biologically active compounds.[19] The terminal alkyne can be utilized for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the molecule to other fragments, for example, in the synthesis of PROTACs or other targeted therapies.[20] The carbamate functionality is also a common structural motif in many approved drugs.[21][22][23]

Potential Application Workflow in Drug Discovery:

Caption: A logical workflow illustrating the potential use of this compound in drug discovery.

Conclusion

This compound is a chiral synthetic intermediate with significant potential in organic synthesis and drug development. Its chemical properties are largely defined by the acid-labile Boc protecting group and the reactive terminal alkyne. While specific experimental data for some of its physical properties are lacking, its stability and reactivity can be reasonably predicted based on the known chemistry of its constituent functional groups. The synthetic accessibility and the potential for further functionalization through the alkyne handle make it an attractive building block for the construction of complex and biologically active molecules. Further research to fully characterize its physical properties and explore its applications in medicinal chemistry is warranted.

References

- 1. chemscene.com [chemscene.com]

- 2. tert-butyl (R)-but-3-yn-2-ylcarbamate - CAS:118080-82-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 118080-82-3|(R)-tert-Butyl but-3-yn-2-ylcarbamate|BLD Pharm [bldpharm.com]

- 4. カルバミン酸tert-ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 21. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of tert-Butyl but-3-yn-2-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and analytical workflow for the characterization of tert-butyl but-3-yn-2-ylcarbamate. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and chiral ligands. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental procedures for its synthesis and analysis.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5-4.7 | m | 1H | CH-NH |

| ~2.2 | d | 1H | C≡CH |

| ~1.45 | s | 9H | C(CH₃)₃ |

| ~1.3 | d | 3H | CH-CH₃ |

| ~5.0 | br s | 1H | NH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (carbamate) |

| ~82 | C ≡CH |

| ~79 | O-C (CH₃)₃ |

| ~72 | C≡C H |

| ~45 | C H-NH |

| ~28 | C(C H₃)₃ |

| ~22 | CH-C H₃ |

Solvent: CDCl₃.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~3400 | Medium, broad | N-H stretch |

| ~2980 | Strong | C-H stretch (sp³) |

| ~2120 | Weak | C≡C stretch |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1510 | Medium | N-H bend |

| ~1250, ~1160 | Strong | C-O stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Adduct |

| 170.1176 | [M+H]⁺ |

| 192.0995 | [M+Na]⁺ |

| 187.1441 | [M+NH₄]⁺ |

M (Molecular Weight) = 169.22 g/mol . Predicted data provides expected mass-to-charge ratios for common adducts.

Experimental Protocols

The following are generalized procedures for the synthesis and spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

This procedure outlines a common method for the N-protection of an amine.

Materials:

-

but-3-yn-2-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve but-3-yn-2-amine in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Apply a thin film of the neat compound onto the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using electrospray ionization (ESI) in positive ion mode.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of compound identification.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical pathway for the identification of an unknown compound using spectroscopic methods.

CAS number and molecular weight of tert-Butyl but-3-yn-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, a specific, detailed experimental protocol for the synthesis of tert-Butyl but-3-yn-2-ylcarbamate and information regarding its biological activity or associated signaling pathways are not publicly available. The following guide provides general information based on available data for this compound and related chemical structures.

Core Data Presentation

This compound is a chiral organic compound containing a carbamate functional group and a terminal alkyne. It exists as two enantiomers, (S) and (R).

| Property | (S)-tert-Butyl but-3-yn-2-ylcarbamate | (R)-tert-Butyl but-3-yn-2-ylcarbamate |

| CAS Number | 118080-79-8 | 118080-82-3 |

| Molecular Formula | C₉H₁₅NO₂ | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol | 169.22 g/mol |

| Canonical SMILES | C#C--INVALID-LINK--NC(=O)OC(C)(C)C | C#C--INVALID-LINK--NC(=O)OC(C)(C)C |

| Physical Description | Solid | Not specified |

| Purity | Typically ≥97% (commercial sources) | Typically ≥97% (commercial sources) |

| Storage Conditions | 2-8°C, Sealed in dry conditions | 2-8°C, Sealed in dry conditions |

General Experimental Protocols: Synthesis of Chiral Propargylamines

While a specific protocol for this compound is not available, the synthesis of chiral propargylamines is a well-established area of organic chemistry. A common and effective method is the asymmetric A³ coupling (Aldehyde-Alkyne-Amine) reaction. This multicomponent reaction offers a convergent and atom-economical route to these valuable building blocks.

Representative Asymmetric A³ Coupling Reaction:

This protocol describes a general procedure for the synthesis of a chiral N-Boc protected propargylamine, which could be adapted for the synthesis of the target compound.

Materials:

-

An appropriate aldehyde (e.g., acetaldehyde for the target molecule)

-

A terminal alkyne (e.g., acetylene or a protected equivalent)

-

tert-Butyl carbamate

-

A chiral copper catalyst system (e.g., Cu(I) salt and a chiral ligand)

-

An appropriate solvent (e.g., toluene, THF, or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the copper(I) salt (e.g., CuI, CuBr, or CuOTf) and the chiral ligand (e.g., a BINAP or PyBox derivative) are dissolved in the chosen anhydrous solvent. The mixture is stirred at room temperature for a specified time to allow for complex formation.

-

Reaction Assembly: To the catalyst solution, tert-butyl carbamate and the aldehyde are added sequentially. The reaction mixture is then cooled to the desired temperature (e.g., 0 °C or -20 °C).

-

Alkyne Addition: The terminal alkyne is then introduced to the reaction mixture. This may involve bubbling acetylene gas through the solution or adding a solution of a protected alkyne.

-

Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral N-Boc protected propargylamine.

Note: The choice of catalyst, ligand, solvent, and temperature are crucial for achieving high yield and enantioselectivity and would require optimization for the specific synthesis of this compound.

Mandatory Visualization

Since no specific signaling pathway involving this compound has been identified, a logical workflow for the generalized synthesis of a chiral N-Boc propargylamine is presented below.

Caption: Generalized workflow for the synthesis of a chiral N-Boc propargylamine.

Applications in Drug Discovery and Medicinal Chemistry

The propargylamine motif is a valuable pharmacophore in medicinal chemistry.[1][2] It is present in several marketed drugs, particularly those targeting monoamine oxidase (MAO) for the treatment of neurodegenerative diseases.[2] The alkyne group can act as a reactive handle for covalent modification of enzyme active sites or for "click" chemistry applications in bioconjugation.

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis and medicinal chemistry due to its stability under a variety of conditions and its facile removal under acidic conditions. In the context of drug design, the carbamate group can serve as a bioisostere for amide or ester functionalities and can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

Given its structural features, this compound could potentially serve as a building block in the synthesis of more complex molecules for various therapeutic targets. However, without specific biological data, its utility remains speculative.

References

Chiral tert-Butyl but-3-yn-2-ylcarbamate: A Technical Guide to Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tert-butyl but-3-yn-2-ylcarbamate is a valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring a chiral propargylamine moiety protected by a tert-butoxycarbonyl (Boc) group, offers a unique combination of functionalities. The terminal alkyne serves as a versatile handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions (CuAAC) or "click chemistry," while the chiral amine dictates the stereochemistry of target molecules, a critical factor in determining pharmacological activity. This technical guide provides an in-depth overview of the commercial availability, suppliers, synthetic methodologies, and potential applications of both the (S)- and (R)-enantiomers of this compound.

Commercial Availability and Suppliers

Both enantiomers of this compound are commercially available from a range of chemical suppliers. The (S)-enantiomer is identified by the CAS number 118080-79-8, while the (R)-enantiomer is registered under CAS number 118080-82-3. Purity levels are typically high, often exceeding 97%. The following table summarizes the availability of this chiral building block from various suppliers, though pricing and stock levels are subject to change.

| Supplier | CAS Number (S)-enantiomer | CAS Number (R)-enantiomer | Purity | Notes |

| ChemScene | 118080-79-8 | Not explicitly listed | ≥97% | Also offers custom synthesis services.[1] |

| Sigma-Aldrich | 118080-79-8 | 118080-82-3 | - | Available through preferred partners. |

| BLDpharm | 118080-79-8 | 118080-82-3 | - | Offers cold-chain transportation.[2] |

| ChemUniverse | 118080-79-8 | Not explicitly listed | 97% | Provides various pack sizes. |

| Shanghai Macklin Biochemical Co., Ltd. | 118080-79-8 | Not explicitly listed | - | - |

| Ambeed | Not explicitly listed | 118080-82-3 | - | Provides comprehensive analytical data. |

Synthetic Methodologies

The enantioselective synthesis of chiral this compound is not extensively detailed in publicly available literature for the specific molecule. However, based on established methods for the synthesis of chiral propargylamines and the Boc protection of amines, a robust synthetic strategy can be devised. The key challenge lies in establishing the stereocenter with high enantiomeric excess. Two primary approaches are prevalent in the literature for analogous compounds: enzymatic kinetic resolution of a racemic precursor and the use of a chiral auxiliary.

Proposed Synthetic Pathway via Enzymatic Kinetic Resolution

A plausible and efficient route to enantiomerically pure this compound involves the kinetic resolution of racemic 3-butyn-2-ol, followed by conversion to the corresponding amine and subsequent Boc protection. Lipases are commonly employed for the enantioselective acylation of racemic alcohols, allowing for the separation of the two enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol (General Procedure)

-

Materials: Racemic secondary alcohol, lipase (e.g., Candida antarctica lipase B, Novozym 435), acyl donor (e.g., vinyl acetate), organic solvent (e.g., hexane, toluene), buffer solution (if required).

-

Procedure:

-

To a solution of the racemic alcohol in the chosen organic solvent, add the lipase and the acyl donor.

-

The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (typically ranging from room temperature to 45 °C).

-

The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and enantiomeric excess of the remaining alcohol and the acylated product.

-

The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the esterified product.

-

The enzyme is removed by filtration.

-

The unreacted alcohol and the ester are separated by column chromatography.

-

The ester can be hydrolyzed back to the other enantiomer of the alcohol if desired.

-

Following the resolution, the enantiomerically pure alcohol can be converted to the corresponding amine. This can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile or by converting the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by displacement with an azide and subsequent reduction. The resulting chiral amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Proposed Synthetic Pathway via Chiral Auxiliary

An alternative approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, which can be condensed with a ketone to form a chiral N-sulfinyl imine. Diastereoselective addition of an alkyne nucleophile to this imine, followed by removal of the auxiliary, yields the chiral propargylamine.

References

The Indispensable Role of Boc-Protected Aminoalkyne Building Blocks in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butoxycarbonyl (Boc)-protected aminoalkynes have emerged as exceptionally versatile and valuable synthons. The Boc protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations. The presence of a terminal alkyne provides a reactive handle for a multitude of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and various other carbon-carbon bond-forming reactions. This unique combination of a protected amine and a reactive alkyne in a single molecule makes Boc-protected aminoalkynes indispensable tools in medicinal chemistry, materials science, and chemical biology. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of these building blocks, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate their effective implementation in research and development.

Core Principles of Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability and ease of removal.

Boc Protection of Amines

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.

General Workflow for Boc Protection:

An In-depth Technical Guide to N-Boc-1-amino-3-butyne: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-amino-3-butyne, systematically named tert-butyl (but-3-yn-1-yl)carbamate, is a bifunctional molecule of significant interest in organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its structure incorporates a terminal alkyne, a versatile functional group for a variety of coupling reactions, and a primary amine protected by the tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for selective reactions at the alkyne terminus while the amine remains masked, a crucial feature for multi-step synthetic routes. The Boc group's stability under a range of conditions and its facile removal under acidic conditions further enhance the utility of this compound as a valuable building block.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-1-amino-3-butyne, detailed experimental protocols for its synthesis and deprotection, and a discussion of its applications, with a focus on its role in "click chemistry" for the synthesis of triazole derivatives and its potential in the construction of Proteolysis Targeting Chimeras (PROTACs).

Physical and Chemical Properties

N-Boc-1-amino-3-butyne is typically a white crystalline solid or a colorless to yellow liquid or semi-solid at room temperature.[2][3] It is soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane.[3] While stable under dry conditions, it is susceptible to hydrolysis when exposed to moisture or heat.[3]

Table 1: Physical Properties of N-Boc-1-amino-3-butyne

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₂ | [3] |

| Molecular Weight | 169.22 g/mol | [3] |

| Appearance | White crystalline solid or Colorless to Yellow Liquid/Semi-solid | [2][3] |

| Boiling Point (Predicted) | 250.5 ± 23.0 °C | [3] |

| Density (Predicted) | 0.976 ± 0.06 g/cm³ | [3] |

| Flash Point (Predicted) | 105.326 °C | [3] |

| Storage | 2-8 °C, sealed in dry conditions | [2] |

Chemical Reactivity and Stability

The chemical behavior of N-Boc-1-amino-3-butyne is dictated by its two primary functional groups: the terminal alkyne and the N-Boc protected amine.

-

Terminal Alkyne: The carbon-carbon triple bond is a highly versatile functional group that can participate in a wide range of chemical transformations. A particularly significant application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction is known for its high efficiency, selectivity, and tolerance of a broad range of functional groups.[5] The terminal alkyne can also undergo other coupling reactions, such as Sonogashira coupling.[1]

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic, nucleophilic, and reductive environments.[2] This stability allows for selective manipulation of other parts of the molecule without affecting the amine. The Boc group is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to regenerate the free amine.[6]

Experimental Protocols

Synthesis of N-Boc-1-amino-3-butyne

A common synthetic route to N-Boc-1-amino-3-butyne involves a Curtius rearrangement of a suitable carboxylic acid precursor. The following protocol is adapted from literature procedures for the synthesis of N-Boc protected amines.[7]

Materials:

-

4-Pentynoic acid

-

tert-Butanol

-

Triethylamine (TEA)

-

Diphenylphosphoryl azide (DPPA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-pentynoic acid (1.0 eq) in tert-butanol, add triethylamine (1.5 eq) at 0 °C.

-

Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture. Caution: The reaction can be exothermic and may proceed vigorously.

-

Heat the reaction mixture to 85 °C and stir overnight under an inert atmosphere (e.g., nitrogen).

-

After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-Boc-1-amino-3-butyne as a white solid.[7]

Deprotection of the N-Boc Group

The removal of the Boc protecting group to liberate the free amine is a straightforward process using acidic conditions.

Materials:

-

N-Boc-1-amino-3-butyne

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve N-Boc-1-amino-3-butyne in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free 1-amino-3-butyne.

Applications in Drug Discovery and Development

The unique structure of N-Boc-1-amino-3-butyne makes it a valuable tool in the synthesis of complex molecules for pharmaceutical research.

Click Chemistry for Triazole Synthesis

The terminal alkyne of N-Boc-1-amino-3-butyne is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][8] Triazoles are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[8] The Boc-protected amine can be deprotected after the triazole formation to allow for further functionalization.

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[9] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length and composition are critical for the PROTAC's efficacy.[9] N-Boc-1-amino-3-butyne, after conversion of the alkyne to a suitable functional group (e.g., via click chemistry), can serve as a component of these linkers, providing a rigid and defined structural element. The Boc-protected amine allows for the sequential and controlled attachment of the two ligands.[6]

Spectral Data Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the different proton environments:

-

-C(CH₃)₃ (Boc group): A sharp singlet integrating to 9 protons, typically found around δ 1.4 ppm.[2] This is a hallmark of the Boc protecting group.

-

-CH₂-NHBoc: A multiplet (likely a quartet or triplet) for the two protons adjacent to the carbamate nitrogen.

-

-CH₂-C≡CH: A multiplet for the two protons adjacent to the alkyne.

-

-C≡CH: A triplet for the terminal alkyne proton, typically around δ 2.0-3.0 ppm.

-

-NH-: A broad singlet for the carbamate proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display distinct signals for each carbon atom:

-

-C(CH₃)₃ (Boc group): A signal around δ 28 ppm for the three equivalent methyl carbons and a signal around δ 80 ppm for the quaternary carbon.[10]

-

C=O (Carbamate): A signal in the range of δ 155-160 ppm.[10]

-

-CH₂- groups: Signals for the two methylene carbons in the aliphatic region.

-

-C≡CH (Alkyne): Two signals for the sp-hybridized carbons of the alkyne, typically in the range of δ 70-90 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following absorption bands:

-

N-H Stretch (Carbamate): A sharp peak around 3300-3400 cm⁻¹.[12]

-

C-H Stretch (Alkyne): A sharp, characteristic peak around 3300 cm⁻¹ for the terminal C-H bond.[12]

-

C≡C Stretch (Alkyne): A weak absorption band around 2100-2200 cm⁻¹.[12]

-

C=O Stretch (Carbamate): A strong absorption band around 1680-1720 cm⁻¹.[12]

-

C-H Stretch (Alkyl): Multiple bands in the region of 2850-3000 cm⁻¹.[12]

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z 169 may be observed. Common fragmentation patterns for N-Boc protected amines involve the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group. The fragmentation of the alkyl chain would also contribute to the overall spectrum.[13]

Conclusion

N-Boc-1-amino-3-butyne is a valuable and versatile building block for organic synthesis, offering a combination of a reactive terminal alkyne and a protected primary amine. Its utility in click chemistry for the synthesis of triazoles and its potential application in the construction of PROTAC linkers highlight its importance in drug discovery and medicinal chemistry. The straightforward methods for its synthesis and deprotection, coupled with its predictable chemical reactivity, make it an essential tool for researchers and scientists in the development of novel therapeutics and complex organic molecules.

References

- 1. tert-Butyl but-3-yn-1-ylcarbamate | 149990-27-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl but-3-yn-1-ylcarbamate | 149990-27-2 [chemicalbook.com]

- 8. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. benchchem.com [benchchem.com]

- 13. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of tert-Butyl but-3-yn-2-ylcarbamate derivatives

An In-depth Technical Guide to the Synthesis of tert-Butyl but-3-yn-2-ylcarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals December 25, 2025

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for producing chiral this compound and its derivatives. Propargylamines are a critical class of compounds in organic synthesis and serve as valuable intermediates in the development of biologically active molecules.[1] This document outlines a reliable three-stage synthetic strategy, beginning with the asymmetric synthesis of a protected alcohol precursor, followed by a stereospecific conversion to the corresponding amine, and culminating in the final N-Boc protection. Detailed experimental protocols, quantitative data, and process visualizations are provided to enable replication and adaptation by researchers in drug discovery and development.

Overall Synthetic Strategy

The synthesis of the target compound, (S)-tert-butyl but-3-yn-2-ylcarbamate, is achieved through a three-stage linear sequence. This strategy is designed to ensure high stereochemical fidelity, starting from a readily available chiral catalyst to install the desired stereocenter, which is maintained throughout the synthesis.

-

Stage 1: Asymmetric Synthesis of a Chiral Propargylic Alcohol Precursor. This stage involves the asymmetric hydrogenation of an alkynyl ketone to produce the chiral secondary alcohol, (S)-4-triisopropylsilyl-3-butyn-2-ol. The triisopropylsilyl (TIPS) group serves as a robust protecting group for the terminal alkyne.[2]

-

Stage 2: Stereospecific Conversion of Alcohol to Amine. The chiral alcohol is converted to the corresponding primary amine with inversion of configuration. A highly reliable method for this transformation is the Mitsunobu reaction to form an intermediate azide, followed by reduction.[3][4][5]

-

Stage 3: N-Boc Protection. The final step is the protection of the synthesized chiral amine using di-tert-butyl dicarbonate ((Boc)₂O) to yield the target carbamate. This is a standard, high-yielding transformation.[6]

Logical Workflow Diagram

Caption: Overall synthetic workflow from the starting ketone to the final product.

Experimental Protocols & Data

Stage 1: Synthesis of (S)-4-Triisopropylsilyl-3-butyn-2-ol

This procedure follows the highly reliable and well-documented Noyori asymmetric hydrogenation.[2] The reaction utilizes a chiral ruthenium catalyst to achieve high enantioselectivity.

Reaction Scheme: (Triisopropylsilyl)acetylene → (rac)-4-Triisopropylsilyl-3-butyn-2-ol → 4-Triisopropylsilyl-3-butyn-2-one → (S)-4-Triisopropylsilyl-3-butyn-2-ol

-

Preparation of 4-Triisopropylsilyl-3-butyn-2-one:

-

The racemic alcohol, (rac)-4-triisopropylsilyl-3-butyn-2-ol, is first prepared by reacting the lithium salt of triisopropylsilylacetylene with acetaldehyde.[2]

-

To a flame-dried flask, add (rac)-4-triisopropylsilyl-3-butyn-2-ol (5.8 g, 25.6 mmol) and CH₂Cl₂ (54 mL).

-

Add technical grade MnO₂ (85%, 34.4 g, 336.9 mmol) in one portion.

-

Stir the mixture at room temperature for 30 minutes.

-

Filter the reaction through a pad of Celite, wash with CH₂Cl₂, and concentrate the filtrate via rotary evaporation to yield the ketone.[2]

-

-

Asymmetric Hydrogenation:

-

Charge a flame-dried 500-mL flask with 4-triisopropylsilyl-3-butyn-2-one (5.1 g, 22.7 mmol) and isopropyl alcohol (250 mL).

-

In a separate vial, dissolve the Ruthenium catalyst, [(S,S)-TsDPEN Ru(p-cymene)Cl], (180 mg, 0.3 mmol) in a minimal amount of CH₂Cl₂ (~5 mL).

-

Add the catalyst solution to the ketone solution in one portion via syringe.

-

Stir the mixture for 1.5 hours at room temperature.

-

Remove the solvent via rotary evaporation. The residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the chiral alcohol.[2]

-

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Yield (%) | Reference |

| 4-Triisopropylsilyl-3-butyn-2-one | 226.42 | 22.7 | 5.1 g | - | [2] |

| [(S,S)-TsDPEN Ru(p-cymene)Cl] | ~635 | 0.3 | 180 mg | - | [2] |

| Isopropyl Alcohol | 60.10 | - | 250 mL | - | [2] |

| (S)-4-Triisopropylsilyl-3-butyn-2-ol | 228.44 | 19.3 | 5.0 g | ~85% | [2] |

Stage 2: Synthesis of (R)-4-(Triisopropylsilyl)-3-butyn-2-amine

This stage employs a Mitsunobu reaction to convert the secondary alcohol into an azide with complete inversion of stereochemistry, followed by a standard Staudinger reduction to furnish the primary amine.[3][4]

Reaction Scheme: (S)-Alcohol → (R)-Azide → (R)-Amine

-

Azide Formation (Mitsunobu Reaction):

-

Dissolve (S)-4-triisopropylsilyl-3-butyn-2-ol (1 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (10 volumes).

-

Add diphenylphosphoryl azide (DPPA, 1.5 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the (R)-azide.

-

-

Azide Reduction (Staudinger Reaction):

-

Dissolve the purified (R)-azide (1 eq.) in a THF/water (e.g., 9:1) solvent mixture.

-

Add triphenylphosphine (PPh₃, 1.2 eq.) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC for the consumption of the azide.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the primary amine.

-

| Reagent/Product | Role | Molar Eq. | Notes |

| (S)-Alcohol | Starting Material | 1.0 | - |

| Triphenylphosphine (PPh₃) | Reagent | 1.5 | Mitsunobu Step |

| Diphenylphosphoryl azide (DPPA) | Azide Source | 1.5 | Alternative: NaN₃/Tf₂O |

| Diisopropyl azodicarboxylate (DIAD) | Reagent | 1.5 | - |

| (R)-Azide | Intermediate | - | Expected Yield: 70-90% |

| Triphenylphosphine (PPh₃) | Reducing Agent | 1.2 | Staudinger Reduction |

| (R)-Amine | Product | - | Expected Yield: 85-95% |

Stage 3: Synthesis of (R)-tert-Butyl but-3-yn-2-ylcarbamate

The final stage involves the standard and highly efficient N-Boc protection of the synthesized amine, followed by the removal of the TIPS protecting group if the parent compound is desired.

Reaction Scheme: (R)-Amine → (R)-N-Boc-Amine (TIPS-protected) → (R)-N-Boc-Amine (Final Product)

-

N-Boc Protection:

-

Dissolve the (R)-amine (1 eq.) in a suitable solvent such as dichloromethane (DCM) or THF.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a base such as triethylamine (Et₃N, 1.5 eq.) or aqueous NaHCO₃.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

-

Purification is often achieved by simple column chromatography.

-

-

TIPS Group Deprotection:

-

Dissolve the TIPS-protected carbamate in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.).

-

Stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by column chromatography to obtain the final product.

-

| Reagent/Product | Role | Molar Eq. | Notes |

| (R)-Amine | Starting Material | 1.0 | - |

| (Boc)₂O | Protecting Agent | 1.1 | - |

| Triethylamine (Et₃N) | Base | 1.5 | - |

| N-Boc Amine (TIPS) | Intermediate | - | Expected Yield: >95% |

| TBAF (1.0 M in THF) | Deprotecting Agent | 1.2 | - |

| Final Product | Target Molecule | - | Expected Yield: >90% |

Signaling Pathways & Applications

Chiral propargylamines are versatile building blocks in medicinal chemistry. They are key components in the synthesis of various biologically active compounds and natural products.[1] The alkyne functionality allows for further modification via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), enabling the straightforward linkage of the carbamate core to other molecules of interest, such as fluorescent probes, targeting ligands, or components for Proteolysis Targeting Chimeras (PROTACs).

Diagram of Application in "Click" Chemistry

Caption: Application of the synthesized alkyne in click chemistry.

References

IUPAC name and synonyms for tert-Butyl but-3-yn-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl but-3-yn-2-ylcarbamate, a valuable building block in organic synthesis and medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and its relationship to key synonyms.

Chemical Identity and Nomenclature

The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is tert-butyl N-(but-3-yn-2-yl)carbamate . The compound exists as a racemic mixture of its two enantiomers, (R) and (S).

The IUPAC names for the individual enantiomers are:

-

tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate [1]

-

tert-Butyl N-[(2S)-but-3-yn-2-yl]carbamate

A variety of synonyms are used in literature and commercial listings to refer to this compound and its enantiomers. Understanding these is crucial for effective literature searches and material procurement.

Common Synonyms:

-

tert-butyl (1-methyl-2-propynyl)carbamate[1]

-

(R)-N-Boc-3-amino-1-butyne

-

(S)-N-Boc-3-amino-1-butyne

-

(R)-(1-Methyl-prop-2-ynyl)-carbamic acid tert-butyl ester

-

tert-Butyl ((1S)-1-methyl-2-propyn-1-yl)carbamate

The following diagram illustrates the relationship between the common name, IUPAC name, and selected synonyms.

Physicochemical and Computational Data

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₉H₁₅NO₂ | |

| Molecular Weight | 169.22 g/mol | |

| Predicted Boiling Point | 250.5 ± 23.0 °C | Data for tert-butyl but-3-yn-1-ylcarbamate |

| Predicted Density | 0.976 ± 0.06 g/cm³ | Data for tert-butyl but-3-yn-1-ylcarbamate |

| Predicted Refractive Index | 1.454 | Data for tert-butyl but-3-yn-1-ylcarbamate |

Table 2: Computational Data for (S)-tert-Butyl but-3-yn-2-ylcarbamate

| Parameter | Value |

| Topological Polar Surface Area (TPSA) | 38.33 Ų |

| LogP | 1.5328 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Representative Experimental Protocol: Synthesis of tert-Butyl Carbamates

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and robust method for the preparation of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The following protocol is a representative procedure adapted from established methods for Boc protection of amines.

Objective: To synthesize this compound from 3-butyn-2-amine.

Materials:

-

3-Butyn-2-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-butyn-2-amine (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine or DIPEA (1.1 - 1.5 eq.) to the stirred solution.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

-

Workflow Diagram:

References

An In-depth Technical Guide to tert-Butyl Carbamate (Boc) Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures.[1] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under specific acidic conditions.[1][2] This orthogonality allows for the selective deprotection of Boc-protected amines in the presence of other sensitive functionalities or protecting groups, a critical aspect in multi-step synthetic strategies.[3][4]

Core Chemical Properties and Principles

The Boc group is chemically a tert-butyl carbamate.[5] This structure renders the protected amine significantly less nucleophilic and basic compared to the free amine.[5] The bulky tert-butyl group also provides steric hindrance, which can influence the stereochemical outcome of nearby reactions.

Stability Profile:

-

Stable: The Boc group is robust and stable under basic conditions, hydrogenolysis, and exposure to many nucleophiles.[3][4]

-

Labile: It is readily cleaved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] Thermal cleavage is also possible at high temperatures.[2]

This stability profile makes the Boc group orthogonal to other common amine protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) and the benzyloxycarbonyl (Cbz or Z) group (hydrogenolysis-labile), which is a cornerstone of solid-phase peptide synthesis (SPPS).[3]

Mechanism of Protection and Deprotection

Boc Protection:

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.[2][7] This is often carried out in the presence of a mild base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to deprotonate the amine, thereby increasing its nucleophilicity.[6][7] However, the reaction can also proceed without a base.[3][8] The leaving group, a tert-butyl carbonate, is unstable and decomposes to the innocuous byproducts carbon dioxide and tert-butanol.[8]

Boc Deprotection:

The removal of the Boc group is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[6][7] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5][6] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[2][6] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be quenched to form isobutylene.[4][9]

Experimental Protocols

General Protocol for Boc Protection of an Amine:

A general procedure for the protection of an amine using di-tert-butyl dicarbonate is as follows:

-

Dissolve the amine in a suitable solvent such as tetrahydrofuran (THF), dioxane, or acetonitrile.[6][10]

-

Add a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to the solution.[6][7]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, typically in a slight excess.[10]

-

Stir the reaction at room temperature until the starting amine is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.[10]

-

The organic layer is then washed, dried, and concentrated under reduced pressure to yield the N-Boc protected amine.[6]

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA):

A general procedure for the removal of a Boc group using TFA is as follows:

-

Dissolve the Boc-protected amine in a suitable solvent, most commonly dichloromethane (DCM).[6][7]

-

Add trifluoroacetic acid (TFA) to the solution. A common mixture is 50% TFA in DCM.[6]

-

Stir the mixture at room temperature. The reaction is often rapid, and the evolution of carbon dioxide gas can be observed.[2][5]

-

The reaction progress can be monitored by TLC or LC-MS.

-

Once the deprotection is complete, the TFA and solvent are typically removed under reduced pressure.[3]

-

The resulting crude amine salt is often azeotroped with a solvent like toluene to remove residual TFA.[3]

-

The free amine can be obtained by neutralization with a base.

Quantitative Data

| Parameter | Protection (using (Boc)₂O) | Deprotection (using TFA/DCM) |

| Typical Reagents | Di-tert-butyl dicarbonate, Triethylamine, THF | Trifluoroacetic acid, Dichloromethane |

| Stoichiometry | Amine: (Boc)₂O: Base (approx. 1:1.1:1.2) | Substrate:TFA (excess TFA is common) |

| Reaction Time | 1 - 12 hours | 15 - 60 minutes |

| Temperature | Room Temperature | Room Temperature |

| Typical Yields | > 90% | Often quantitative |

| Workup | Aqueous workup and extraction | Evaporation and trituration/neutralization |

Signaling Pathways and Experimental Workflows

Applications in Drug Development

The Boc protecting group is of paramount importance in the pharmaceutical industry.[1] Its application in solid-phase peptide synthesis (SPPS) has enabled the efficient and controlled synthesis of complex peptides and small proteins for therapeutic use.[1][6] Beyond peptides, Boc-protected amino acids and other amines are crucial building blocks in the synthesis of a vast array of small molecule drugs.[1][] The ability to selectively unmask an amino group at a desired stage of a synthesis is fundamental to building molecular complexity and achieving the target molecular architecture.[1] The stability of the Boc group to a variety of synthetic conditions allows for transformations on other parts of the molecule without affecting the protected amine.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using tert-Butyl but-3-yn-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed by K.B. Sharpless that describes reactions with high yields, broad scope, and simple, non-chromatographic workup.[1][2][3] This reaction, a 1,3-dipolar cycloaddition between a terminal alkyne and an azide, forms a stable 1,4-disubstituted 1,2,3-triazole linkage with remarkable efficiency and specificity.[4][5] The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the thermal equivalent and ensures high regioselectivity.[2][6] Due to its reliability and biocompatibility, CuAAC has become an indispensable tool in drug discovery, bioconjugation, and materials science.[4][7]

tert-Butyl but-3-yn-2-ylcarbamate is a valuable building block in organic synthesis. The terminal alkyne functionality is readily available for participation in CuAAC reactions, while the Boc-protected amine at the propargylic position allows for subsequent deprotection and further functionalization. This makes it a versatile reagent for introducing a modifiable amino group into a wide range of molecules via the stable triazole linker.

The Catalytic Cycle

The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of a copper(I) ion to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise fashion to form a six-membered metallacycle, which subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.

The catalytically active Cu(I) species is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.[2] To stabilize the Cu(I) oxidation state and prevent disproportionation, a chelating ligand is frequently employed. Common ligands include Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[5][6][7]

Data Presentation: Representative Reaction Parameters

While specific yields and reaction times will vary depending on the azide substrate, catalyst system, and precise reaction conditions, the following table summarizes representative quantitative data for CuAAC reactions with analogous Boc-protected alkynes and various azides to provide an expectation of reaction parameters.

| Alkyne Partner | Azide Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Boc-NH-PEG12-propargyl | Benzyl azide | CuSO₄·5H₂O/NaAsc | THPTA or TBTA | H₂O/t-BuOH (1:1) or THF | Room Temp. | 1 - 4 | High |

| Propargyl-PEG7-Boc | Generic Azide | CuSO₄·5H₂O/NaAsc | THPTA | t-BuOH/H₂O (1:1) | Room Temp. | 1 - 4 | >90 |

| Terminal Alkyne | tert-butyl N-(4-azidobutyl)carbamate | CuSO₄·5H₂O/NaAsc | TBTA | t-BuOH/H₂O (1:1) | Room Temp. | 4 - 24 | High |

| Phenylacetylene | 2-(4-Azidobutyl)isoindoline-1,3-dione | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | Room Temp. | 12 | 95 |

Experimental Protocols

This section provides a general protocol for the copper-catalyzed azide-alkyne cycloaddition of this compound with a generic organic azide.

Materials

-

This compound

-

Organic azide of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (NaAsc)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

Preparation of Stock Solutions

It is recommended to prepare fresh stock solutions, especially for sodium ascorbate, to ensure optimal reactivity.

-

This compound: Prepare a 100 mM stock solution in a suitable organic solvent (e.g., DMF or THF).

-

Organic Azide: Prepare a 100 mM stock solution in a compatible solvent.

-

Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.

-

Ligand (TBTA or THPTA): Prepare a 50 mM stock solution in DMSO or water.

Reaction Procedure

-

Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water). The final concentration of the limiting reagent is typically in the range of 10-50 mM.

-

Degassing (Optional but Recommended): If the substrates are sensitive to oxidation, degas the solution by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

-

Catalyst Preparation: In a separate vial, prepare a premix of the catalyst by combining the copper(II) sulfate solution (0.01-0.05 equivalents) and the ligand solution (0.05-0.25 equivalents). A 1:5 copper-to-ligand ratio is a good starting point.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the catalyst premix. Subsequently, add the freshly prepared sodium ascorbate solution (0.1-0.5 equivalents). A color change may be observed, indicating the reduction of Cu(II) to Cu(I).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours. For less reactive substrates, gentle heating (e.g., 35-40 °C) may be applied.

-

Work-up: Once the reaction is complete, dilute the mixture with water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC.

Mandatory Visualizations

Caption: Generalized catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental workflow for the CuAAC reaction.

References

The Strategic Role of tert-Butyl but-3-yn-2-ylcarbamate in the Synthesis of Chiral Triazole Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tert-butyl but-3-yn-2-ylcarbamate in the synthesis of 1,4-disubstituted 1,2,3-triazole-containing compounds. This chiral building block is of significant interest in medicinal chemistry and materials science due to the versatile synthetic handle provided by the Boc-protected amine and the stereocenter adjacent to the alkyne functionality. The primary synthetic route to these triazole derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]

The CuAAC reaction offers a highly efficient, reliable, and regioselective method for the formation of the stable triazole linkage from a terminal alkyne, such as this compound, and an organic azide.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in the construction of complex molecular architectures.[2]

Core Applications in Drug Discovery and Materials Science